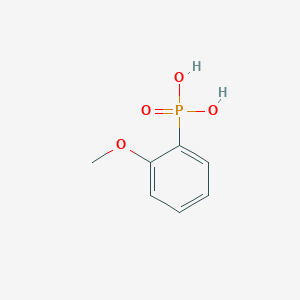
(2-Methoxyphenyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyphenyl)phosphonic acid is an organophosphorus compound with the chemical formula C7H9O4P. It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom from the methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for synthesizing (2-Methoxyphenyl)phosphonic acid involves the reaction of dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux . This method is favored due to its efficiency and the stability of the resulting phosphonic acid under acidic conditions. Another method involves the dealkylation of dialkyl phosphonates using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of these methods makes them suitable for large-scale production required in various industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyphenyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenylphosphonic acids.
Aplicaciones Científicas De Investigación
(2-Methoxyphenyl)phosphonic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Methoxyphenyl)phosphonic acid involves its ability to form stable complexes with metal ions. This complexation can inhibit the activity of metal-dependent enzymes and disrupt metal ion transport pathways. The compound’s phosphonic acid group interacts with metal ions through coordination bonds, leading to the formation of stable complexes that can modulate biological and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: Similar in structure but with a hydroxy group instead of a methoxy group.
Phenylphosphonic acid: Lacks the methoxy group, making it less versatile in certain applications.
4-Aminobenzylphosphonic acid: Contains an amino group, providing different reactivity and applications.
Uniqueness
(2-Methoxyphenyl)phosphonic acid is unique due to its methoxy group, which enhances its solubility and reactivity compared to other phenylphosphonic acids. This structural feature allows for more diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
7506-85-6 |
|---|---|
Fórmula molecular |
C7H9O4P |
Peso molecular |
188.12 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)phosphonic acid |
InChI |
InChI=1S/C7H9O4P/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
Clave InChI |
QDBZWLAQPHAUGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
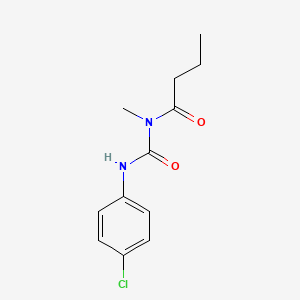
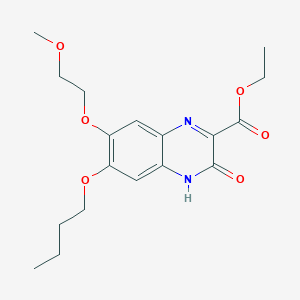
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
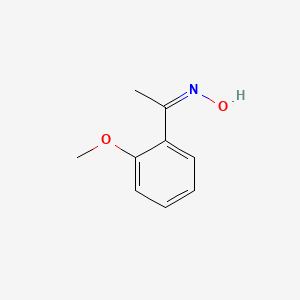
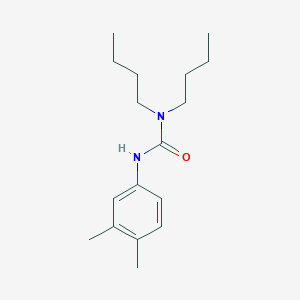
![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)
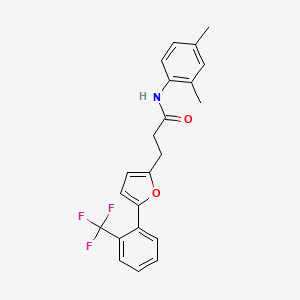
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)

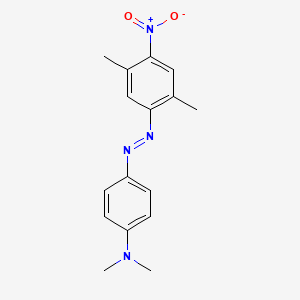
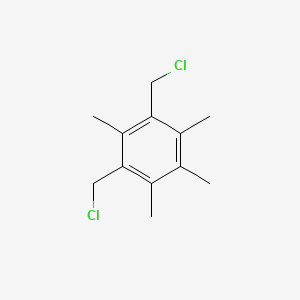

![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)
